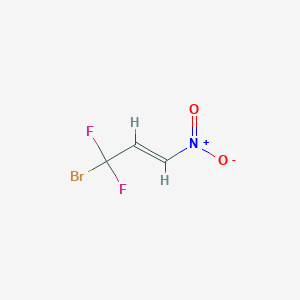

(E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF2NO2/c4-3(5,6)1-2-7(8)9/h1-2H/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQJLYONFXPRAZ-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C[N+](=O)[O-])C(F)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/[N+](=O)[O-])\C(F)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cycloaddition Reactions:

[4+2] Diels-Alder Reactions: The compound is expected to be a highly reactive dienophile in reactions with electron-rich dienes (e.g., cyclopentadiene, furan). mdpi.com The strong electrophilic character predicts these reactions will proceed with high regioselectivity and stereoselectivity, likely favoring the endo product due to secondary orbital interactions. This provides a direct route to functionalized six-membered rings containing both a nitro group and a gem-difluoro-bromo-methyl moiety.

[3+2] Dipolar Cycloadditions: As an electron-deficient dipolarophile, it should readily react with 1,3-dipoles such as nitrones, azides, and nitrile oxides. researchgate.netnih.gov These reactions would yield highly functionalized five-membered heterocyclic rings (e.g., isoxazolidines, triazoles), which are valuable scaffolds in medicinal chemistry. The regioselectivity can be reliably predicted by FMO theory. mdpi.com

Reactions with Other Nucleophiles:reactions with Amines, Phosphines, or Other Heteroatom Nucleophiles Could Lead to Addition Products or Subsequent Rearrangement and Elimination Pathways, Providing Access to a Variety of Novel Chemical Structures.

| Predicted Reaction Type | Potential Reactant Partner | Expected Product Class | Key Features |

| [4+2] Cycloaddition | Electron-rich dienes (e.g., furan, cyclopentadiene) | Functionalized cyclohexenes | High reactivity and selectivity; access to complex cyclic systems. mdpi.com |

| [3+2] Cycloaddition | 1,3-Dipoles (e.g., nitrones, azides) | Functionalized heterocycles (isoxazolidines, triazoles) | Provides direct access to five-membered heterocyclic cores. mdpi.com |

| Michael Addition | Soft nucleophiles (e.g., enolates, thiols) | Acyclic addition products | Forms a new C-C or C-heteroatom bond at the β-position. |

| Nucleophilic Vinylic Substitution | Strong nucleophiles | Substituted alkenes | Possible pathway if the nitro group can act as a leaving group under certain conditions. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering detailed electronic-level descriptions of molecules. Methodologies such as Density Functional Theory (DFT), the Topological Analysis of the Electron Localization Function (ELF), and Molecular Electron Density Theory (MEDT) are instrumental in this exploration.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the electronic structure and geometry of molecules. For analogs of (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene, DFT calculations have been employed to explore molecular geometries, conformational preferences, and the electronic effects of substituents.

For instance, studies on similar bromo-nitropropenes have utilized DFT to establish their fine structural features. researchgate.net In the case of (2Z)-3-bromo-3-nitro-1-phenylprop-2-en-1-one, X-ray diffraction analysis confirmed the E-configuration of the C=C double bond. researchgate.net Theoretical calculations on related compounds like 1-bromo-3,3,3-trifluoropropene (BTP) have also been performed to obtain optimized equilibrium structures, identifying cis and trans conformations as possible isomers. nih.govmdpi.com

These computational approaches are vital for understanding how the interplay of the electronegative nitro group and the halogen atoms (bromine and fluorine) influences the molecule's geometry and stability.

Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Analogous Compounds

| Compound Studied | DFT Functional | Basis Set | Application |

| Intramolecular [3+2] Cycloaddition System | B3LYP | 6-311++G(d,p) | Exploration of stereoisomeric pathways. rsc.org |

| 1-Bromo-3,3,3-trifluoropropene (BTP) + OH Radical | B3LYP | 6-311++G(d,p) | Geometry optimization. nih.govmdpi.com |

| Propylene Glycol Ethyl Ether Dissociation | B3LYP | 6-31G(d) | Optimization of stationary point geometries. ekb.eg |

This table is generated based on methodologies applied to analogous compounds to illustrate common computational practices.

The Electron Localization Function (ELF) provides a powerful method for analyzing chemical bonding. It maps the probability of finding an electron pair, thus visualizing core, bonding, and non-bonding (lone pair) regions within a molecule.

In the context of reaction mechanisms involving similar compounds, ELF topological analysis, often combined with Bonding Evolution Theory (BET), helps to characterize the changes in electron density and the sequence of bond formation. rsc.orgnih.gov For example, in a study of an intramolecular [3+2] cycloaddition, ELF analysis revealed a stepwise mechanism involving the formation of nitrogen lone pairs, followed by the creation of C–C and C–O bonds, highlighting the asynchronous nature of the bond-forming process. rsc.org This type of analysis would be critical in understanding how this compound engages in cycloaddition or other reactions, by detailing how its specific electronic structure dictates the formation and breaking of bonds.

Molecular Electron Density Theory (MEDT) has emerged as a modern framework for understanding chemical reactivity. semanticscholar.org MEDT posits that the capacity for electron density to change, rather than molecular orbital interactions, governs molecular reactivity. semanticscholar.org This theory has been successfully applied to elucidate the mechanisms of reactions involving nitroalkenes.

For example, MEDT studies on the [3+2] cycloaddition (32CA) reactions of nitrile N-oxides with 3,3,3-trichloro-1-nitroprop-1-ene (TNP) and 3,3,3-tribromo-1-nitroprop-1-ene (TBNP) have provided significant mechanistic insights. nih.govresearchgate.net These studies classify the nitroalkenes as strong electrophiles participating in polar reactions characterized by a forward electron density flux from a nucleophilic partner. nih.govresearchgate.net The analysis allows for the classification of these processes as zwitterionic-type (zw-type) 32CA reactions. nih.gov The application of MEDT to this compound would similarly shed light on its electrophilic character and the nature of its transition states in polar reactions.

Mechanistic Insights from Computational Data

Computational data not only describes static molecular properties but also provides a dynamic picture of a chemical reaction, including the characterization of high-energy species and the energetic landscape of the reaction pathway.

The identification and characterization of transition states (TSs) and intermediates are paramount for understanding a reaction mechanism. Computational chemistry allows for the optimization of these transient structures, which are often impossible to observe experimentally.

In studies of reactions involving halogenated propenes, such as the reaction of 1-bromo-3,3,3-trifluoropropene with OH radicals, transition states for various pathways (e.g., H-atom abstraction) were located and characterized. nih.gov Vibrational analysis is used to confirm that a TS is a true first-order saddle point, possessing exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov For cycloaddition reactions involving TBNP, computational analysis showed the reactions proceed through a two-stage, one-step asynchronous mechanism. researchgate.net This level of detail, achievable through computation, is essential for predicting the reactivity and regioselectivity of this compound.

By calculating the energies of reactants, transition states, and products, computational chemistry provides quantitative data on the kinetics and thermodynamics of a reaction. Activation energies, reaction enthalpies, and Gibbs free energies can be determined, offering predictions about reaction feasibility and rates.

Table 2: Calculated Energy Parameters for Reactions of Analogous Compounds

| Reaction System | Parameter | Calculated Value (kcal·mol⁻¹) | Significance |

| 32CA of Nitrile N-oxides with TNP | Activation Gibbs Free Energy | 22.8–25.6 | Indicates a moderate energy barrier. nih.gov |

| 32CA of Nitrile N-oxides with TNP | Reaction Gibbs Free Energy | ~ -28.4 | Indicates an irreversible, exergonic process. nih.gov |

| H-atom abstraction from trans-CF₃CHCBrH by OH | Reaction Enthalpy | -5.9 | Shows an exothermic reaction. nih.gov |

This table presents data from theoretical studies on analogous compounds to exemplify the type of kinetic and thermodynamic insights gained from computations.

Understanding Regio- and Stereoselectivity via Frontier Molecular Orbital (FMO) Theory and Local Reactivity Descriptors

The reactivity and selectivity of this compound in cycloaddition reactions can be rationalized using Frontier Molecular Orbital (FMO) theory. numberanalytics.com This compound, possessing a highly electron-deficient π-system due to the powerful electron-withdrawing effects of the nitro group (-NO₂) and the bromo-difluoromethyl group (-CBrF₂), is expected to act as a potent electrophile. In reactions with nucleophilic partners, the primary interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroalkene. numberanalytics.com

Theoretical studies on analogous compounds, such as (E)-3,3,3-tribromo-1-nitroprop-1-ene (TBMN), have shown that the LUMO is predominantly localized on the Cα=Cβ double bond of the nitroalkene moiety. mdpi.com The energy of this LUMO is significantly lowered by the attached electron-withdrawing groups, making the molecule highly susceptible to nucleophilic attack. The regioselectivity of the reaction is determined by the relative sizes of the orbital coefficients on the Cα and Cβ atoms of the LUMO. numberanalytics.com In many conjugated nitroalkenes, the largest LUMO coefficient is found on the β-carbon, making it the primary site for nucleophilic attack, as seen in Michael additions and the formation of certain regioisomers in cycloadditions. mdpi.com

For instance, in [3+2] cycloaddition reactions involving nitrones and structurally similar trihalogenated nitropropenes, the reaction proceeds with complete regio- and stereoselectivity. mdpi.com DFT (Density Functional Theory) computational studies on these reactions confirm that the observed selectivity is a direct consequence of the FMO interactions. mdpi.comresearchgate.net The reaction between a nucleophile and this compound would be classified as a forward electron density flux (FEDF) process, where electron density flows from the HOMO of the reacting partner to the LUMO of the nitroalkene. mdpi.com

Local reactivity descriptors, derived from conceptual DFT, such as local electrophilicity and Fukui functions, can further refine these predictions by quantifying the reactivity at specific atomic sites, confirming the roles of the α and β carbons in directing the course of the reaction.

| Theoretical Concept | Application to this compound | Predicted Outcome |

| FMO Theory | The molecule acts as a strong electrophile due to its low-energy LUMO, influenced by -NO₂ and -CBrF₂ groups. | High reactivity in reactions controlled by the HOMO(nucleophile)-LUMO(electrophile) interaction, such as cycloadditions. |

| LUMO Coefficients | The distribution of the LUMO on the Cα=Cβ bond dictates the site of nucleophilic attack. | Predicts the regioselectivity of addition reactions, with the β-carbon being a likely primary target. |

| Energy Gap (ΔE) | The small energy gap between the nitroalkene's LUMO and a nucleophile's HOMO facilitates rapid reactions. | Feasible and often rapid reactions with electron-rich dienes, dipoles, or Michael donors. numberanalytics.com |

| Local Reactivity Descriptors | Quantify the electrophilicity of individual atoms (Cα and Cβ). | Refine predictions of regioselectivity for complex reactions. |

Conformational Analysis and Stereochemical Implications

The conformational flexibility of this compound is primarily centered around the rotation of the C2-C3 single bond, which connects the planar nitrovinyl group to the tetrahedral -CBrF₂ moiety. The relative orientation of these groups can have significant implications for the molecule's reactivity and the stereochemistry of its products.

Although specific conformational studies on this molecule are not available, insights can be drawn from analyses of related fluorinated structures. soton.ac.uk The rotation around the C2-C3 bond will be governed by a combination of steric hindrance and electrostatic interactions. The bulky bromine atom and the electronegative fluorine atoms on the C3 carbon will interact with the nitro group and the hydrogen atom on the C2 carbon.

Key conformers would include the syn-periplanar and anti-periplanar arrangements, where the C2-H bond is either eclipsed or anti-staggered relative to the C3-Br bond. The stability of these conformers is influenced by several factors:

Steric Repulsion: An anti-periplanar conformation, which places the bulky -CBrF₂ group away from the main plane of the nitroalkene, is likely to be sterically favored to minimize van der Waals strain.

The preferred conformation has direct stereochemical implications. It can dictate the facial selectivity of an approaching nucleophile. A stable conformer may shield one face of the Cα=Cβ double bond, leading to a diastereoselective reaction outcome. For example, in additions to the double bond, the incoming reagent may preferentially attack from the less hindered face, as determined by the orientation of the -CBrF₂ group.

| Conformer | Description of C2-C3 Bond Rotation | Primary Influencing Factors | Stereochemical Implication |

| Anti-periplanar | The largest substituent on C3 (Br) is positioned 180° away from the C1=C2 bond plane. | Likely lower steric hindrance. | May represent the ground state, exposing specific faces of the π-system to attack. |

| Syn-periplanar | The Br substituent is eclipsed with the C1=C2 bond plane. | Likely high steric and electrostatic repulsion. | High energy, unlikely to be significantly populated. |

| Gauche | Intermediate rotational angles. | Balance of steric and dipole-dipole interactions (e.g., C-F vs. C-NO₂). | Could exist in equilibrium, potentially leading to mixtures of stereoisomers if reaction rates are competitive with conformational interconversion. |

Prediction of Novel Reactivity Modes

Given its electronic structure, this compound is predicted to be a versatile building block in organic synthesis, primarily functioning as a powerful Michael acceptor and a dienophile/dipolarophile. Its reactivity is driven by the electron-deficient double bond, making it an excellent substrate for carbon-carbon and carbon-heteroatom bond-forming reactions.

Applications As a Versatile Building Block in Complex Organic Synthesis

Construction of Fluorinated Scaffolds and Compounds

The gem-difluoroalkene unit is a valuable bioisostere for the carbonyl group in medicinal chemistry. nih.gov The presence of both a bromine atom and a nitro group in (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene enhances its utility, allowing for a variety of transformations to generate novel fluorinated structures. The electron-withdrawing nature of the gem-difluoro and nitro groups makes the double bond highly susceptible to nucleophilic attack, a common strategy for building more complex molecules.

One key application is in indium-mediated reactions. For instance, the related compound 3-bromo-3,3-difluoropropene reacts with aldehydes in the presence of indium to yield 1-substituted-2,2-difluorobut-3-en-1-ols. researchgate.net This highlights the utility of the bromo-difluoro-propene scaffold for introducing the valuable difluoroallyl motif. The nitro group in the target compound is expected to further activate the system towards such transformations.

Furthermore, the bromine atom can be displaced in substitution reactions, while the nitroalkene moiety can participate in Michael additions. This dual reactivity allows for the stepwise or concerted introduction of different functionalities, leading to a wide array of densely functionalized fluorinated acyclic and carbocyclic systems.

Precursor for Advanced Nitrogen-Containing Heterocycles

Fluorinated heterocycles are of immense interest in pharmaceutical and agrochemical research due to their enhanced metabolic stability, bioavailability, and binding affinity. taylorfrancis.comresearchgate.net this compound serves as an excellent precursor for a variety of nitrogen-containing heterocycles through cycloaddition reactions.

The electron-deficient nature of the double bond makes it a potent dipolarophile in [3+2] cycloadditions. For example, gem-difluoroalkenes can undergo cycloadditions with organic azides to form fully substituted 1,2,3-triazoles. nih.gov Analogous reactions with the subject compound would lead to highly functionalized difluorinated triazoles, a class of heterocycles with significant applications. Similarly, reactions with nitrones or azomethine ylides can be envisioned to produce fluorinated isoxazolidines and pyrrolidines, respectively. nih.govnih.gov

The table below summarizes potential cycloaddition reactions for the synthesis of nitrogen-containing heterocycles.

| Dipole | Resulting Heterocycle | Key Features |

| Organic Azides | 1,2,3-Triazoles | Bromodifluoromethyl and nitro substituents |

| Nitrones | Isoxazolidines | Introduction of N-O bond |

| Azomethine Ylides | Pyrrolidines | Construction of five-membered nitrogen rings |

| Diazoalkanes | Pyrazolines | Access to fluorinated pyrazole (B372694) derivatives |

These cycloaddition strategies offer a direct and efficient route to novel, densely functionalized, and potentially bioactive fluorinated nitrogen heterocycles. researchgate.net

Role in Domino and Cascade Reactions for Molecular Complexity Generation

Domino, or cascade, reactions are highly efficient processes in which a single event triggers a series of subsequent bond-forming transformations, rapidly building molecular complexity from simple starting materials. researchgate.net The unique combination of functional groups in this compound makes it an ideal substrate for designing such reaction cascades.

A plausible domino sequence could be initiated by a Michael addition of a nucleophile to the nitroalkene. The resulting intermediate could then undergo an intramolecular substitution of the bromide by another nucleophilic center within the same molecule, leading to the formation of a cyclic structure in a single operation. Nitroalkenes are well-documented participants in domino reactions, often leading to the stereocontrolled synthesis of complex cyclic systems. researchgate.netrsc.org

For example, a bifunctional nucleophile, such as an amino alcohol, could first add to the double bond, followed by an intramolecular cyclization where either the nitrogen or oxygen attacks the carbon bearing the bromine. This would generate complex fluorinated heterocyclic scaffolds that would be challenging to synthesize through traditional multi-step methods. The divergent reactivity of related fluorinated compounds in domino reactions with dicyanoalkenes further underscores the potential for this molecule to participate in complex cascade processes, leading to diverse structural outcomes. researchgate.net

Stereocontrolled Synthesis of Functionalized Molecules

The defined (E)-geometry of the double bond in the starting material is crucial for stereocontrolled synthesis. In many reactions, such as cycloadditions and Michael additions, the stereochemistry of the starting alkene is transferred to the product. This allows for the predictable formation of specific stereoisomers, which is of paramount importance in the synthesis of chiral drugs and other biologically active molecules.

For instance, in the aza-Henry (nitro-Mannich) reaction, the addition of nitroalkanes to imines can be highly stereoselective. The presence of fluorine at the α-position of the nitroalkane has been shown to reverse the inherent diastereoselectivity of the reaction, favoring the syn-product. nih.gov This fluorine-based diastereodivergence suggests that this compound could exert significant stereocontrol in similar addition reactions. The steric and electronic influence of the bromodifluoromethyl group would play a critical role in directing the approach of nucleophiles, potentially leading to high levels of diastereoselectivity in the formation of new stereocenters.

Furthermore, the development of asymmetric catalysis for reactions involving nitroalkenes is a well-established field. Chiral catalysts could be employed to control the facial selectivity of nucleophilic attack on the double bond of this compound, enabling the enantioselective synthesis of complex, fluorinated molecules.

Future Research Directions and Emerging Opportunities

Development of Asymmetric Synthesis Strategies

The creation of chiral molecules is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. Asymmetric synthesis, the process of creating stereochemically defined molecules, represents a significant and promising future direction for the application of (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene. The molecule's double bond is a prime target for asymmetric transformations, leading to products with one or more stereocenters.

Future efforts will likely focus on organocatalytic and transition-metal-catalyzed reactions. nih.govmdpi.com Chiral organocatalysts, such as amines, thioureas, and phosphoric acids, have proven highly effective in promoting conjugate additions to nitroalkenes, offering a metal-free approach to enantiomerically enriched products. mdpi.comnih.gov For instance, the asymmetric Michael addition of carbon nucleophiles to the nitroalkene moiety could be catalyzed by chiral secondary amines or thiourea-based catalysts to generate valuable chiral synthons. mdpi.comrsc.org

Transition-metal catalysis, employing chiral ligands, offers another powerful avenue. nih.govabcr.com Metals like palladium, nickel, copper, and cobalt, complexed with chiral ligands, can catalyze a wide range of asymmetric reactions, including conjugate additions, hydrogenations, and cycloadditions. researchgate.netnih.gov The development of catalysts that can effectively control the stereochemistry at the carbon bearing the bromodifluoromethyl group is a particularly challenging yet rewarding goal. Success in this area would provide access to novel, highly functionalized, and enantiomerically pure fluorinated compounds. researchgate.net

Table 1: Potential Asymmetric Synthesis Strategies

| Catalytic System | Reaction Type | Potential Chiral Product |

|---|---|---|

| Chiral Thiourea/Amine Organocatalysts | Michael Addition | γ-Nitro carbonyl compounds with a CF2Br-bearing stereocenter |

| Chiral Phosphoric Acid Catalysts | Friedel-Crafts Alkylation | Chiral nitroalkanes with fluorinated quaternary centers |

| Transition Metal (e.g., Cu, Ni) + Chiral Ligand (e.g., BOX, BINAP) | Conjugate Addition | Enantioenriched alkylated nitro compounds |

Exploration of Novel Catalytic Transformations

The reactivity of this compound is dominated by the electron-deficient nature of the nitroalkene and the presence of the C-Br bond. These features open the door to a multitude of catalytic transformations beyond simple conjugate additions.

Future research could explore novel catalytic cycles that engage either the nitroalkene or the bromodifluoromethyl group. For example, transition-metal-catalyzed cross-coupling reactions at the C-Br bond could be developed. This would allow for the introduction of various aryl, vinyl, or alkyl substituents, significantly expanding the molecular diversity accessible from this building block. Palladium or nickel catalysts, which are known to facilitate such couplings with fluorinated substrates, would be prime candidates for investigation.

Furthermore, catalytic cycloaddition reactions represent a powerful tool for constructing complex cyclic and heterocyclic systems. researchgate.net The nitroalkene moiety can act as a dienophile in Diels-Alder reactions or as a dipolarophile in [3+2] cycloadditions with azides, nitrones, or nitrile oxides. researchgate.netwikipedia.orgnih.gov The development of catalytic, and particularly enantioselective, versions of these cycloadditions would be a significant advance, providing rapid access to complex fluorinated heterocycles. rsc.org Additionally, catalytic reductions of the nitro group to amines or other nitrogen-containing functionalities, while preserving the fluorinated moiety, would provide pathways to valuable difluoroalkylated amines and their derivatives. mdpi.com

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

Modern chemical synthesis places a strong emphasis on sustainability, safety, and efficiency. Flow chemistry, or continuous-flow synthesis, has emerged as a key enabling technology to meet these demands. ethernet.edu.et The integration of this compound chemistry with flow reactor technologies presents a significant opportunity. beilstein-journals.orgresearchgate.netnih.gov

Flow microreactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or rapid reactions often encountered in organofluorine chemistry. beilstein-journals.orgresearchgate.net This enhanced control can lead to higher yields, improved selectivity, and safer operating conditions. researchgate.netrsc.org Future work could focus on developing continuous-flow processes for the synthesis of the title compound itself, as well as for its subsequent transformations. For example, hazardous reagents could be generated and consumed in situ, minimizing risks associated with their storage and handling. durham.ac.uk

Moreover, flow chemistry facilitates process automation and scalability, bridging the gap between laboratory discovery and industrial production. researchgate.net This approach aligns with the principles of green chemistry by minimizing waste, reducing solvent usage, and improving energy efficiency. rsc.orgresearchgate.net Research into immobilizing catalysts on solid supports for use in packed-bed flow reactors could further enhance sustainability by enabling catalyst recycling and simplifying product purification. goflow.at

Advanced Computational Design of Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting reactivity and selectivity. Applying advanced computational methods to study this compound can accelerate the discovery of new reactions and optimize existing ones.

Density Functional Theory (DFT) calculations can be employed to model transition states of potential reactions, providing insights into activation energies and reaction pathways. nih.govresearchgate.net This can help rationalize experimentally observed outcomes and predict the feasibility of new transformations. For instance, computational studies could elucidate the factors governing the regio- and stereoselectivity of cycloaddition reactions or predict the substrate scope of novel catalytic systems.

A particularly promising area is the computational design of chiral catalysts for asymmetric synthesis. By modeling the interactions between the substrate, catalyst, and reagents in the transition state, researchers can rationally design catalysts with improved enantioselectivity. This in silico approach can significantly reduce the experimental effort required for catalyst screening and optimization. Furthermore, computational analysis can help understand the electronic properties of the molecule, such as its molecular electrostatic potential and frontier molecular orbitals, which govern its reactivity towards various nucleophiles and electrophiles. nih.gov

Discovery of Underexplored Synthetic Utility in Non-Traditional Reactions

Beyond conventional transformations, this compound may possess untapped potential in non-traditional or less common reaction types. Exploring these underexplored avenues could lead to the discovery of novel synthetic methodologies and the creation of unique molecular architectures.

One area of interest is radical chemistry. The C-Br bond could potentially serve as a handle for radical generation, enabling participation in catalytic radical cascade reactions to form complex polycyclic systems. Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, could be a powerful tool to unlock this reactivity.

Another avenue involves exploring reactions that leverage the combined influence of all functional groups. For example, domino or cascade reactions, where a single event triggers a series of subsequent transformations, could be designed to rapidly build molecular complexity from this simple precursor. nih.gov Furthermore, the use of non-conventional activation methods such as sonochemistry, mechanochemistry, or microwave irradiation could reveal new reaction pathways that are not accessible under standard thermal conditions, potentially leading to improved efficiency and novel products. ekb.eg

Q & A

Q. What role does this compound play in developing novel fluorinated materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.